1H-Benzimidazole-2-ethanamine, 1-(2-ethoxyethyl)-N,N-dimethyl-
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Overview
Description
1H-Benzimidazole-2-ethanamine, 1-(2-ethoxyethyl)-N,N-dimethyl- is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-2-ethanamine, 1-(2-ethoxyethyl)-N,N-dimethyl- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The ethanamine side chain can be introduced through alkylation reactions using appropriate alkyl halides.
Ethoxyethyl Substitution: The ethoxyethyl group can be introduced via nucleophilic substitution reactions.
Dimethylation: The final step involves the dimethylation of the amine group using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-2-ethanamine, 1-(2-ethoxyethyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the benzimidazole core or the side chains.
Reduction: Reduction reactions can be used to modify functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-ethanamine, 1-(2-ethoxyethyl)-N,N-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-ethanamine: Lacks the ethoxyethyl and dimethyl groups.
1H-Benzimidazole-2-ethanamine, N,N-dimethyl-: Lacks the ethoxyethyl group.
1H-Benzimidazole-2-ethanamine, 1-(2-ethoxyethyl)-: Lacks the dimethyl group.
Uniqueness
1H-Benzimidazole-2-ethanamine, 1-(2-ethoxyethyl)-N,N-dimethyl- is unique due to the presence of both the ethoxyethyl and dimethyl groups, which can influence its chemical reactivity and biological activity. These modifications can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C15H23N3O |
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Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-[1-(2-ethoxyethyl)benzimidazol-2-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C15H23N3O/c1-4-19-12-11-18-14-8-6-5-7-13(14)16-15(18)9-10-17(2)3/h5-8H,4,9-12H2,1-3H3 |
InChI Key |
UJIKKHVSQJIORR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1CCN(C)C |
Origin of Product |
United States |
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